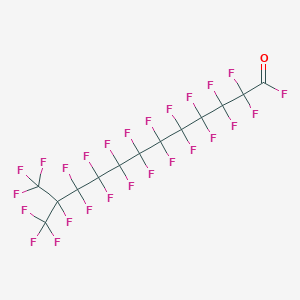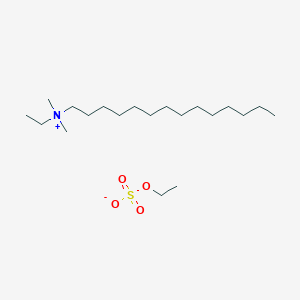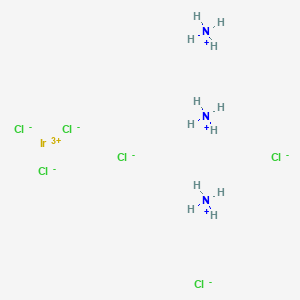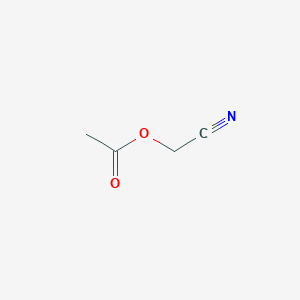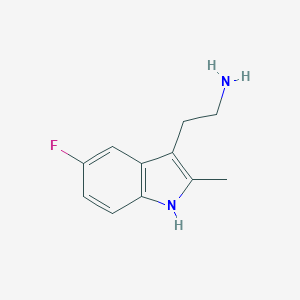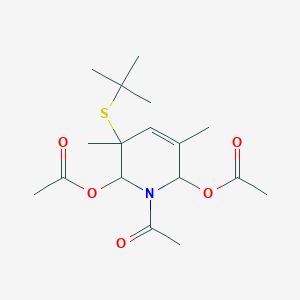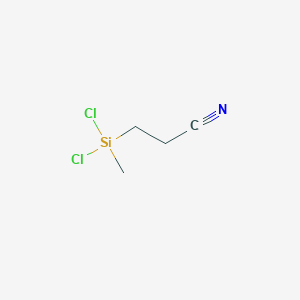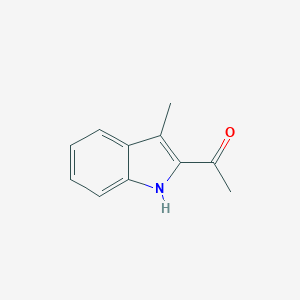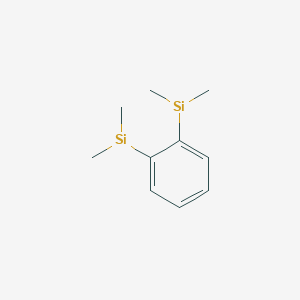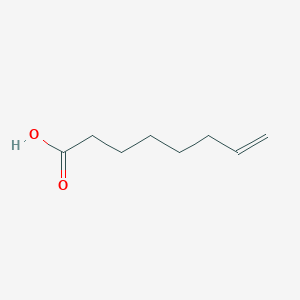
7-辛烯酸
描述
7-Octenoic acid, also known as heptanoic acid, is a saturated fatty acid with a seven-carbon chain. It is an important component of many biological systems and is found in a variety of plant and animal sources. It is a component of many natural products and is used in the synthesis of a variety of compounds. 7-Octenoic acid has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学研究应用
表面化学与自组装单层膜 (SAMs)
7-辛烯酸因其在铜表面上的吸附和反应途径而受到关注。这项研究对于理解酸形成 SAMs 至关重要,SAMs 在各种应用中起着至关重要的作用,例如用于药物递送的纳米颗粒的化学锚定剂、传感器、分子电子学以及防止微机电系统 (MEMS) 中的粘附。 7-辛烯酸通过烃尾部之间的范德华相互作用形成坚固的保护性表面层的能力使其成为表面化学中的一种有价值的化合物 .
机械系统中的润滑
由于其长链羧酸结构,7-辛烯酸用作边界润滑剂。它可以形成保护层,减少机械部件之间的摩擦和磨损。 这种应用在机械维护和使用寿命至关重要的行业中具有重要意义 .
表面的石墨化
7-辛烯酸在高温下与铜表面的相互作用会导致形成具有六边形图案的碳质层,表明石墨化的开始。 这个过程对于创造具有增强电导率和弹性的表面至关重要,这在电子学和材料科学中很有用 .
脂肪酸的药理学特征
7-辛烯酸作为一种独特的脂肪酸,可能具有潜在的药理学应用。研究表明,脂肪酸可以表现出抗真菌、抗菌、抗病毒、抗肿瘤、抗炎甚至抗糖尿病活性。 虽然 7-辛烯酸的具体活性需要进一步探索,但其与其他生物活性脂肪酸的结构相似性暗示了它具有很有希望的药理学特征 .
生物活性化合物的合成
7-辛烯酸的结构灵活性使其可用于合成各种生物活性化合物。 其不饱和键可以作为化学反应的位点,从而产生具有潜在治疗用途的新分子 .
海洋生物学和天然产物化学
在海洋生物学中,7-辛烯酸等不饱和脂肪酸通常从藻类等海洋生物中分离出来。 这些化合物可以具有独特的生物活性,有助于了解海洋生态系统以及发现具有潜在应用于医药和生物技术的新天然产物 .
材料科学与纳米技术
7-辛烯酸形成 SAMs 的能力可以在纳米技术中用于制造纳米级器件。 其分子结构可用于在纳米尺度上修饰表面,这对于开发纳米电子学和纳米传感器至关重要 .
环境科学
作用机制
Target of Action
7-Octenoic acid primarily targets copper substrates . Copper is a transition metal that plays a crucial role in various biochemical processes, including electron transfer in redox reactions, and serves as a cofactor for enzymes .
Mode of Action
The interaction of 7-Octenoic acid with its target, copper, involves a series of steps . Initially, 7-Octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages . As the coverage increases, it becomes more upright . It then deprotonates following adsorption at around 300 K to form an η2-7-octenoate species . This species also lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .
Biochemical Pathways
The biochemical pathways affected by 7-Octenoic acid involve a series of reactions . Upon heating, the 7-octenoate species starts to tilt, producing a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at around 615 K . The majority of the decarbonylation occurs at around 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at around 740 K .
Result of Action
The result of the action of 7-Octenoic acid is the formation of a carbonaceous layer on the surface, which contains hexagonal motifs connoting the onset of graphitization of the surface . This suggests that 7-Octenoic acid may have potential applications in materials science, particularly in the development of carbon-based materials .
Action Environment
The action of 7-Octenoic acid is influenced by environmental factors such as temperature and pressure . For instance, the adsorption and subsequent reactions of 7-Octenoic acid on copper occur under specific temperature conditions in an ultrahigh vacuum . Therefore, the efficacy and stability of 7-Octenoic acid are likely to be highly dependent on these environmental conditions .
安全和危害
7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling 7-Octenoic acid . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
生化分析
Biochemical Properties
The exact role of 7-Octenoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to adsorb molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .
Cellular Effects
One study has shown that 7-Octenoic acid, along with other compounds, showed anticancer activities by inducing cell cycle arrest and triggering apoptosis through suppressed Bcl-2 expression which subsequently promotes activation of caspase 3, indicators for the apoptosis pathway .
Molecular Mechanism
The molecular mechanism of 7-Octenoic acid is complex and involves several steps. After adsorption, it deprotonates at approximately 300 K to form an η2-7-octenoate species . This species lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Octenoic acid change over time. For instance, heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at approximately 615 K .
Metabolic Pathways
It is known that this compound undergoes several transformations, including decarbonylation and dehydrogenation .
Transport and Distribution
It is known that this compound can adsorb on surfaces such as copper, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
Given its interactions with various biomolecules and its ability to form self-assembled monolayers, it is possible that it may be localized to specific compartments or organelles within the cell .
属性
IUPAC Name |
oct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYQTRHHXLTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337674 | |
| Record name | 7-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-24-9 | |
| Record name | 7-Octenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Octenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

